molecular formula C8H16N2O6S2 B15096627 Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide CAS No. 3446-97-7

Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide

Cat. No.: B15096627
CAS No.: 3446-97-7
M. Wt: 300.4 g/mol
InChI Key: VMFLIANSPJLKSS-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide is a sulfur- and nitrogen-containing bis-heterocyclic compound characterized by two tetrahydrothiophene rings linked via a hydrazine (-NH-NH-) bridge.

Properties

CAS No.

3446-97-7

Molecular Formula

C8H16N2O6S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2

InChI Key

VMFLIANSPJLKSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O

Origin of Product

United States

Preparation Methods

The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Taurolidine (4,4'-Methylenebis[tetrahydro-1,2,4-thiadiazine] 1,1,1',1'-tetraoxide)

  • Structure : Six-membered thiadiazine rings linked by a methylene (-CH2-) group, with sulfone oxidation .
  • Molecular Formula : C₇H₁₆N₄O₄S₂ (MW: 284.4 g/mol) .
  • Applications : Clinically approved antimicrobial agent (e.g., Taurolin®) for preventing catheter-related infections and treating peritonitis. Acts via formaldehyde release and endotoxin neutralization .
  • Solubility : ≥2.64 mg/mL in water; ≥52.8 mg/mL in DMSO .
  • Key Difference : The methylene linkage and thiadiazine core distinguish Taurolidine from the hydrazine-linked thiophene derivative. This structural variation impacts bioavailability and target specificity .

Thiophene, 3,3'-thiobis[tetrahydro-, 1,1,1',1'-tetraoxide

  • Structure : Two tetrahydrothiophene rings connected by a thioether (-S-) bridge, fully oxidized to sulfones .
  • Applications: Limited data, but sulfone-thioether hybrids are explored in corrosion inhibition (e.g., phosphonate derivatives in cooling systems) .

Fluorinated Thiophene Derivative (C₁₅H₁₀O₄F₆S₂)

  • Structure : Hexafluorocyclopentene-bis(methylthiophene) with sulfone groups .
  • Molecular Formula : C₁₅H₁₀O₄F₆S₂ (MW: 444.36 g/mol) .
  • Applications : Fluorinated sulfones are used in advanced materials (e.g., liquid crystals, polymers) due to thermal stability and hydrophobicity .
  • Key Difference: Fluorination introduces electron-withdrawing effects, enhancing thermal stability but reducing water solubility compared to non-fluorinated analogs .

Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide

  • Structure : Single tetrahydrothiophene ring with a hydroxyl group and one sulfone .
  • Molecular Formula : C₄H₈O₃S (MW: 136.18 g/mol) .
  • Toxicity : LD₅₀ (mouse, intraperitoneal): 3500 mg/kg; induces metabolic disturbances .
  • Key Difference : The absence of a bis-heterocyclic structure reduces molecular complexity and likely limits broad-spectrum bioactivity compared to the hydrazine-linked compound .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Linkage Sulfone Groups Key Applications
Target Compound Thiophene Hydrazine 4 Under investigation
Taurolidine Thiadiazine Methylene 4 Antimicrobial therapy
Thiophene, 3,3'-thiobis[...] Thiophene Thioether 4 Corrosion inhibition
Fluorinated Thiophene Derivative Thiophene Cyclopentene 4 Materials science

Table 2. Physicochemical Properties

Compound Solubility (Water) Molecular Weight (g/mol) Toxicity (LD₅₀)
Target Compound Not reported ~300 (estimated) Not available
Taurolidine ≥2.64 mg/mL 284.4 Low (clinical use)
Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide Not reported 136.18 3500 mg/kg (mouse)

Research Findings and Implications

  • Hydrazine Linkage : The -NH-NH- bridge in the target compound may confer unique chelating or redox properties, differentiating it from methylene-linked Taurolidine. This could enhance interactions with metal ions or biomolecules .
  • Gaps in Data : Direct studies on the target compound are absent in the evidence, necessitating further research into synthesis, stability, and biological activity.

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